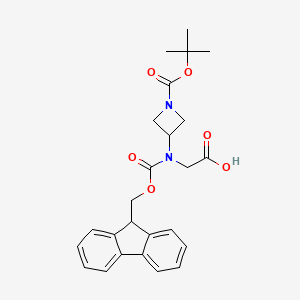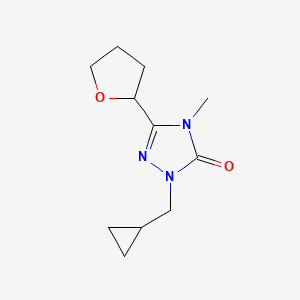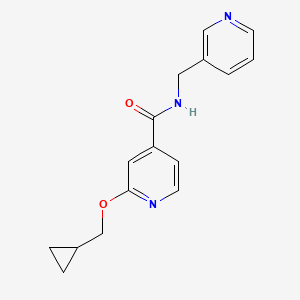
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a chemical compound with vast scientific potential. It is a novel nucleoside analog for the incorporation of 2-fluoro-modified ribose-G nucleobases within oligonucleotides .
Synthesis Analysis
The synthesis of similar compounds involves a two-step substitution reaction . The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of similar compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 8-fluoro-N-2-isobutyryl-20-deoxyguanosine is stable in 3% benzoic acid and 80% acetic acid in methanol, and relatively stable in monochloroacetic acid (MCA) .Applications De Recherche Scientifique
Synthesis and Fluorescence Studies
This compound is part of a broader category of novel fluorophores, such as those studied by Singh and Singh (2007), designed and synthesized for various applications. These fluorophores, including derivatives like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been utilized for labeling nucleosides. The labeled nucleosides exhibit enhanced fluorescence signals and higher hybridization affinity, indicating their potential use in oligodeoxyribonucleotide research and applications in biochemistry and molecular biology (Singh & Singh, 2007).
X-ray Characterization and Theoretical Study
Grudova et al. (2020) explored the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions. These derivatives, obtained via cycloaddition reactions, demonstrate significant potential for developing new materials with unique properties, underlining the compound's relevance in materials science (Grudova et al., 2020).
Intramolecular Substitution and Cyclization
Ichikawa et al. (2006) reported on the treatment of specific sulfonamides leading to intramolecular substitution and cyclization, resulting in high yields of fluorinated isoquinoline and quinoline derivatives. This method demonstrates the compound's utility in synthesizing fluorinated heterocycles, crucial in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).
Bioimaging Applications
Aoki et al. (2008) designed a "caged" Zn2+ fluorophore derivative, incorporating a benzenesulfonyl group, for bioimaging applications. This derivative demonstrates significant fluorescence emission increase upon Zn2+ addition, indicating its potential for cellular and molecular imaging, particularly in highlighting subcellular organelles (Aoki et al., 2008).
Molecular Interactions Study
Bruno et al. (2017) synthesized a series of benzenesulfonamides to probe interactions with human carbonic anhydrases (hCAs). One derivative showed remarkable inhibition and selectivity for hCA VII, a brain-expressed isoform, underscoring the compound's relevance in medicinal chemistry and drug discovery (Bruno et al., 2017).
Propriétés
IUPAC Name |
2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-7-8-16(11-15(14)12-22)21-26(24,25)18-6-4-3-5-17(18)20/h3-8,11,13,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAAPVHTOCASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)




![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)
